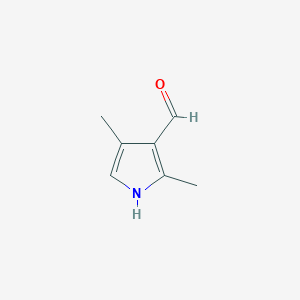
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
描述
科学研究应用
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of pyrrole, highlighting the versatility and reactivity of such compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the potential of pyrrole derivatives for forming heterocyclic compounds like oxiranes, oxazoles, and pyrimidines through nucleophilic attacks on carbonyl carbon and β-carbon of the chalcone frame (Singh et al., 2014). This study underscores the utility of such compounds in organic synthesis and materials science.
Analytical Applications
The use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids showcases the analytical applications of pyrrole derivatives. This method leverages the reactivity of the compound with primary amino groups under mild conditions, optimizing parameters like temperature, pH, and reagent concentration for quantitative analysis of amino acids (Gatti et al., 2010). Such applications are crucial for biochemical research and diagnostics.
Material Science Applications
Pyrrole derivatives have also been explored for their potential in materials science, such as in the synthesis of fluorescent lanthanide-organic frameworks for sensitive detection of analytes. For example, a study demonstrated the assembly of a europium sensor for hypochlorite, exploiting the oxidative deoximation reaction for "off-on" signal changes, highlighting the role of such compounds in developing novel sensory materials (Zhou et al., 2018).
Molecular and Supramolecular Chemistry
In molecular and supramolecular chemistry, pyrrole derivatives have been utilized for the formation of high nuclearity single molecule magnets, demonstrating the potential of these compounds in magnetic materials and nanotechnology. A study reported the synthesis of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand (Giannopoulos et al., 2014).
属性
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHTGOUPMZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617787 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
2199-62-4 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



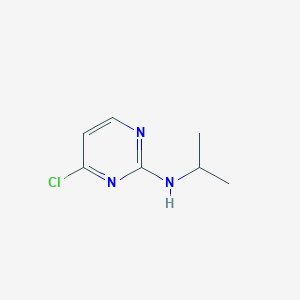
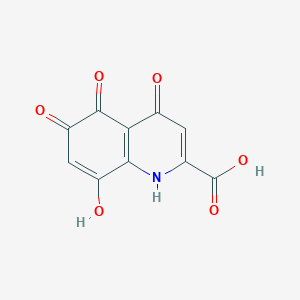
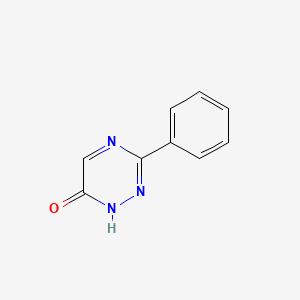
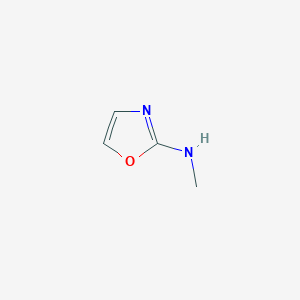
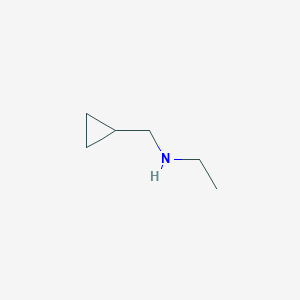
![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
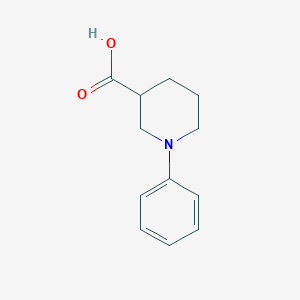


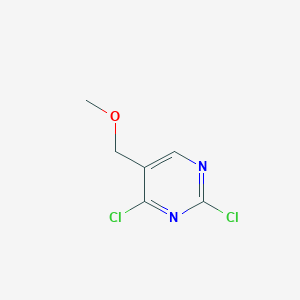

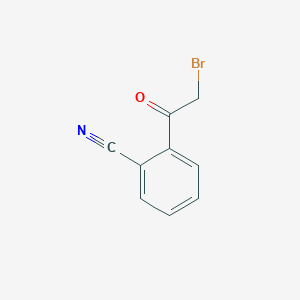
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
